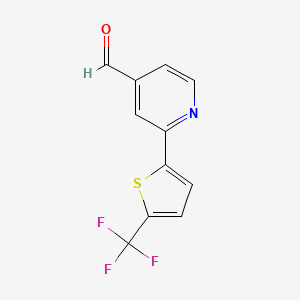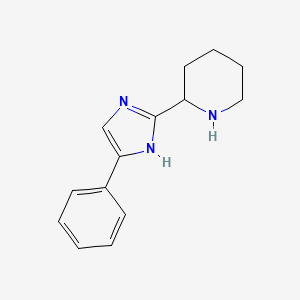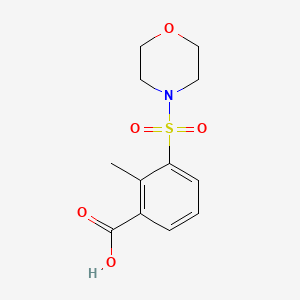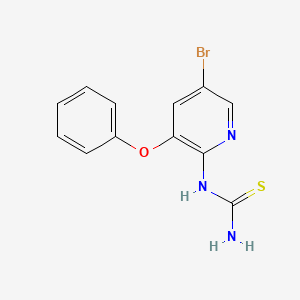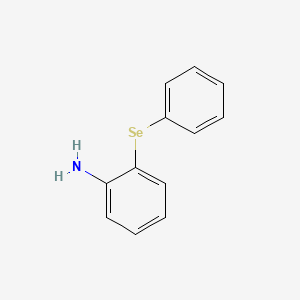
2-(Phenylselanyl)aniline
概要
説明
2-(Phenylselanyl)aniline is an organoselenium compound characterized by the presence of a phenylseleno group attached to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylselanyl)aniline typically involves the sulfonylation of aniline followed by the conjugate addition of benzeneselenol. One common method includes the use of 2-chlorosulfonyl chloride to sulfonylate aniline, followed by the addition of benzeneselenol to form the desired product . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
2-(Phenylselanyl)aniline undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxides or selenones.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents are commonly used.
Reduction: Tributyltin hydride and AIBN are typical reagents for radical reduction.
Substitution: Various nucleophiles can be used to replace the phenylseleno group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can regenerate the parent aniline.
科学的研究の応用
2-(Phenylselanyl)aniline has several applications in scientific research:
Organic Synthesis: It serves as a precursor or intermediate in the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: The compound’s potential antioxidant properties make it a candidate for drug development and therapeutic applications.
Materials Science: It is explored for its potential use in developing new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(Phenylselanyl)aniline involves its ability to participate in redox reactions, which can modulate various biological pathways. The phenylseleno group can interact with molecular targets, such as enzymes, to exert its effects. For example, it can mimic the activity of natural selenium-containing enzymes like glutathione peroxidase, thereby influencing oxidative stress pathways .
類似化合物との比較
Similar Compounds
Ebselen: A well-known organoselenium compound with antioxidant properties.
Selenocysteine: The naturally occurring selenium-containing amino acid found in various enzymes.
Diphenyl Diselenide: Another organoselenium compound used in organic synthesis and catalysis.
Uniqueness
2-(Phenylselanyl)aniline is unique due to its specific structure, which combines the properties of aniline and phenylseleno groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both synthetic and biological applications.
特性
分子式 |
C12H11NSe |
|---|---|
分子量 |
248.19 g/mol |
IUPAC名 |
2-phenylselanylaniline |
InChI |
InChI=1S/C12H11NSe/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H,13H2 |
InChIキー |
ZBJONYOPVQBINK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Se]C2=CC=CC=C2N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
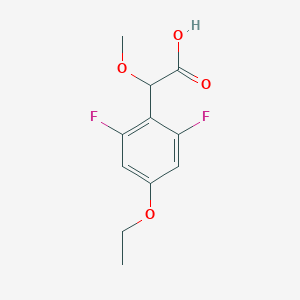
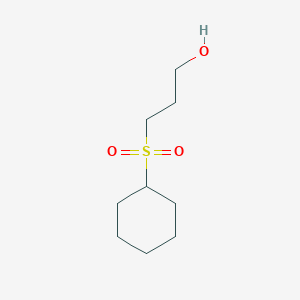
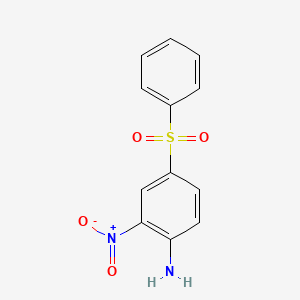
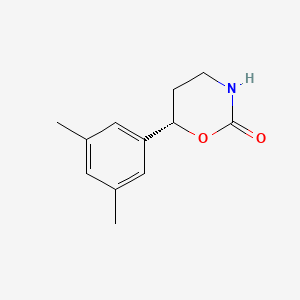
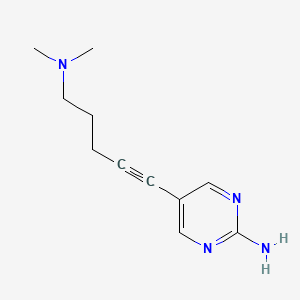
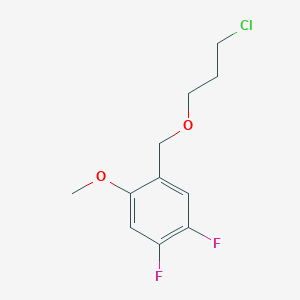
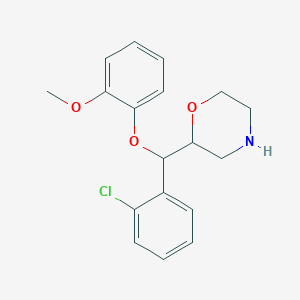
![[(2S)-1-butylpyrrolidin-2-yl]methanamine](/img/structure/B8281707.png)
![4-(Bromomethyl)-1-[(4-methylphenyl)sulfinyl]benzene](/img/structure/B8281727.png)
